![molecular formula C14H10ClN B3048348 9-Chloro-4-methylacridine CAS No. 16492-11-8](/img/structure/B3048348.png)
9-Chloro-4-methylacridine
Overview
Description
9-Chloro-4-methylacridine is a chemical compound with the molecular formula C14H10ClN. It belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . Acridines are heterocyclic compounds containing a tricyclic ring system with nitrogen as a heteroatom. The presence of a chlorine atom at the 9th position and a methyl group at the 4th position distinguishes this compound from other acridine derivatives.
Preparation Methods
The synthesis of 9-Chloro-4-methylacridine can be achieved through several methods. One common synthetic route involves the reaction of 4-methylacridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom at the 9th position with a chlorine atom .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
9-Chloro-4-methylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 9th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Chloro-4-methylacridine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes involved in DNA replication and transcription . The compound’s ability to bind to DNA makes it a potent inhibitor of cell proliferation, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
9-Chloro-4-methylacridine can be compared with other acridine derivatives such as:
9-Phenylacridine: Known for its anti-tumor activity, 9-phenylacridine has shown promise in cancer treatment.
Acriflavine: This compound is used as an antiseptic and has been studied for its potential use in treating bacterial infections.
Proflavine: Another acridine derivative, proflavine, is used as a disinfectant and has applications in wound care.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.
Properties
IUPAC Name |
9-chloro-4-methylacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKBNMNIEHNIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346785 | |
Record name | 9-Chloro-4-methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-11-8 | |
Record name | 9-Chloro-4-methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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